HDAC1 Inhibition: Potent Activity Compared to Dehalogenated or Demethylated Analogs
4-Amino-5-bromo-2-methylbenzoic acid demonstrates potent inhibitory activity against human recombinant HDAC1 with an IC₅₀ of 5 nM [1]. This activity is critically dependent on the 5-bromo and 2-methyl substituents. In a direct comparison, the dehalogenated analog (4-amino-2-methylbenzoic acid) shows a >200-fold reduction in potency, with an IC₅₀ > 1,000 nM [2]. Similarly, the removal of the 2-methyl group in 4-amino-5-bromobenzoic acid results in an IC₅₀ of 526 nM, representing a >100-fold decrease in activity [2]. This highlights the essential role of both the bromine and methyl groups for achieving high-affinity binding.
| Evidence Dimension | HDAC1 Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | 4-Amino-2-methylbenzoic acid (dehalogenated analog): >1,000 nM; 4-Amino-5-bromobenzoic acid (demethylated analog): 526 nM |
| Quantified Difference | ≥100-fold to >200-fold increase in potency for target compound |
| Conditions | Inhibition of human recombinant HDAC1 using Boc-lys(Ac)-AMC as substrate; preincubated for 20 mins with substrate, measured after 60 mins by fluorescence. |
Why This Matters
The dramatic loss of potency upon removal of either the bromine or methyl group underscores the non-interchangeable nature of this compound's specific substitution pattern for HDAC1-targeted research.
- [1] BindingDB BDBM50386452 CHEMBL2047680. View Source
- [2] BindingDB BDBM50497580 CHEMBL3342167. View Source
